Cas no 1058259-01-0 (3,4-difluoro-N-[(thiophen-3-yl)methyl]benzamide)

3,4-Difluoro-N-[(thiophen-3-yl)methyl]benzamide is a fluorinated benzamide derivative featuring a thiophene methyl substituent. This compound is of interest in medicinal chemistry and pharmaceutical research due to its potential as a scaffold for bioactive molecules. The presence of fluorine atoms enhances metabolic stability and binding affinity, while the thiophene moiety contributes to electronic and steric properties, making it suitable for structure-activity relationship studies. Its well-defined molecular structure allows for precise modifications, facilitating the development of targeted inhibitors or receptor modulators. The compound is typically used in intermediate synthesis for drug discovery, particularly in areas requiring fluorinated aromatic systems.
3,4-difluoro-N-[(thiophen-3-yl)methyl]benzamide structure
1058259-01-0 structure
Product name:3,4-difluoro-N-[(thiophen-3-yl)methyl]benzamide
CAS No:1058259-01-0
MF:C12H9F2NOS
MW:253.267768621445
CID:5869379
PubChem ID:25854033

3,4-difluoro-N-[(thiophen-3-yl)methyl]benzamide Chemical and Physical Properties

Names and Identifiers

    • 3,4-difluoro-N-(thiophen-3-ylmethyl)benzamide
    • 3,4-difluoro-N-[(thiophen-3-yl)methyl]benzamide
    • F5103-0077
    • SR-01000920971
    • SR-01000920971-1
    • 1058259-01-0
    • AKOS024498452
    • Inchi: 1S/C12H9F2NOS/c13-10-2-1-9(5-11(10)14)12(16)15-6-8-3-4-17-7-8/h1-5,7H,6H2,(H,15,16)
    • InChI Key: HLIASEAMWVSJRC-UHFFFAOYSA-N
    • SMILES: C(NCC1C=CSC=1)(=O)C1=CC=C(F)C(F)=C1

Computed Properties

  • Exact Mass: 253.03729141g/mol
  • Monoisotopic Mass: 253.03729141g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 17
  • Rotatable Bond Count: 3
  • Complexity: 277
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 57.3Ų
  • XLogP3: 2.6

3,4-difluoro-N-[(thiophen-3-yl)methyl]benzamide Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Life Chemicals
F5103-0077-4mg
3,4-difluoro-N-[(thiophen-3-yl)methyl]benzamide
1058259-01-0
4mg
$66.0 2023-09-10
Life Chemicals
F5103-0077-20mg
3,4-difluoro-N-[(thiophen-3-yl)methyl]benzamide
1058259-01-0
20mg
$99.0 2023-09-10
Life Chemicals
F5103-0077-3mg
3,4-difluoro-N-[(thiophen-3-yl)methyl]benzamide
1058259-01-0
3mg
$63.0 2023-09-10
Life Chemicals
F5103-0077-5mg
3,4-difluoro-N-[(thiophen-3-yl)methyl]benzamide
1058259-01-0
5mg
$69.0 2023-09-10
Life Chemicals
F5103-0077-5μmol
3,4-difluoro-N-[(thiophen-3-yl)methyl]benzamide
1058259-01-0
5μmol
$63.0 2023-09-10
Life Chemicals
F5103-0077-10mg
3,4-difluoro-N-[(thiophen-3-yl)methyl]benzamide
1058259-01-0
10mg
$79.0 2023-09-10
Life Chemicals
F5103-0077-40mg
3,4-difluoro-N-[(thiophen-3-yl)methyl]benzamide
1058259-01-0
40mg
$140.0 2023-09-10
Life Chemicals
F5103-0077-15mg
3,4-difluoro-N-[(thiophen-3-yl)methyl]benzamide
1058259-01-0
15mg
$89.0 2023-09-10
Life Chemicals
F5103-0077-30mg
3,4-difluoro-N-[(thiophen-3-yl)methyl]benzamide
1058259-01-0
30mg
$119.0 2023-09-10
Life Chemicals
F5103-0077-20μmol
3,4-difluoro-N-[(thiophen-3-yl)methyl]benzamide
1058259-01-0
20μmol
$79.0 2023-09-10

Additional information on 3,4-difluoro-N-[(thiophen-3-yl)methyl]benzamide

Comprehensive Overview of 3,4-Difluoro-N-[(thiophen-3-yl)methyl]benzamide (CAS No. 1058259-01-0)

3,4-Difluoro-N-[(thiophen-3-yl)methyl]benzamide (CAS No. 1058259-01-0) is a fluorinated benzamide derivative with a thiophene moiety, which has garnered significant attention in pharmaceutical and agrochemical research. This compound is characterized by its unique molecular structure, combining a difluorobenzene core with a thiophene-methyl substituent. Such structural features make it a promising candidate for various applications, including drug discovery and material science.

The growing interest in fluorinated compounds like 3,4-difluoro-N-[(thiophen-3-yl)methyl]benzamide stems from their enhanced bioavailability, metabolic stability, and binding affinity to biological targets. Researchers are particularly intrigued by its potential as a kinase inhibitor or GPCR modulator, given the prevalence of similar scaffolds in FDA-approved drugs. Recent studies have also explored its role in cancer therapeutics and neurodegenerative disease research, aligning with current trends in precision medicine.

From a synthetic chemistry perspective, the preparation of CAS 1058259-01-0 involves multi-step organic reactions, including amide bond formation and selective fluorination. The compound's lipophilicity and hydrogen-bonding capacity are often optimized for specific applications, making it a versatile intermediate in medicinal chemistry. Analytical techniques such as HPLC, NMR, and mass spectrometry are critical for characterizing its purity and stability.

In the context of green chemistry, researchers are investigating eco-friendly synthesis routes for 3,4-difluoro-N-[(thiophen-3-yl)methyl]benzamide to reduce environmental impact. This aligns with the broader industry shift toward sustainable practices, a topic frequently searched in academic and industrial forums. Additionally, computational modeling (in silico studies) of this compound has become a hotspot, as AI-driven drug discovery gains traction.

The compound's structure-activity relationship (SAR) is another focal point, with researchers comparing its efficacy to analogous benzamide derivatives. Patent literature reveals its inclusion in several intellectual property filings, highlighting its commercial potential. As the demand for small-molecule therapeutics rises, 1058259-01-0 continues to be a subject of innovation in both academia and industry.

Safety and regulatory aspects of 3,4-difluoro-N-[(thiophen-3-yl)methyl]benzamide are also under scrutiny, particularly regarding its toxicological profile and biodegradability. These factors are critical for its adoption in consumer-facing applications, reflecting the public's growing concern over chemical safety. FAQs often address its compatibility with Good Manufacturing Practices (GMP) and REACH compliance, underscoring the need for transparent data.

In summary, 3,4-difluoro-N-[(thiophen-3-yl)methyl]benzamide (CAS No. 1058259-01-0) exemplifies the intersection of cutting-edge chemistry and real-world applications. Its relevance to drug development, sustainability, and computational chemistry ensures its place in ongoing scientific discourse, while its keyword-rich nomenclature enhances discoverability in digital searches.

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